molecular formula C15H23ClN2O B1422615 N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride CAS No. 1257856-34-0

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Cat. No.: B1422615
CAS No.: 1257856-34-0
M. Wt: 282.81 g/mol
InChI Key: LUCSHCHKLODLHJ-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, and it is often used in research and development due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride typically involves the following steps:

  • Benzylamine Derivation: The starting material, 4-methylbenzylamine, is reacted with an appropriate acylating agent to introduce the piperidine ring.

  • Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often using a strong base or acid catalyst.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents on the benzyl or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride can be compared with other similar compounds, such as:

  • N-Benzyl-4-methylbenzamide: This compound has a similar structure but lacks the piperidine ring.

  • 4-Methylbenzylamine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness: The presence of the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCSHCHKLODLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-34-0
Record name 4-Piperidineacetamide, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257856-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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